Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4'-Des(imino)-4'-oxo Dabigatran Etexilate 5-Ethyl Carboxylate

Description

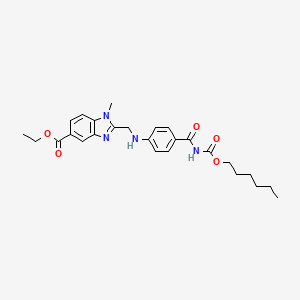

Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4'-Des(imino)-4'-oxo Dabigatran Etexilate 5-Ethyl Carboxylate (CAS: 1408238-36-7) is a structural analog and synthetic intermediate or impurity of dabigatran etexilate, a direct thrombin inhibitor used for stroke prevention and venous thromboembolism (VTE) treatment . Its molecular formula is C26H33N5O4 (molecular weight: 479.57 g/mol), differing from dabigatran etexilate by the absence of the N-2-pyridyl-beta-alanine ethyl ester moiety and the presence of a 5-ethyl carboxylate group. This modification alters its pharmacokinetic (PK) and pharmacodynamic (PD) properties compared to the parent drug. The compound is critical in quality control during dabigatran etexilate manufacturing, as impurities can influence drug safety and efficacy .

Properties

Molecular Formula |

C26H32N4O5 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

ethyl 2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate |

InChI |

InChI=1S/C26H32N4O5/c1-4-6-7-8-15-35-26(33)29-24(31)18-9-12-20(13-10-18)27-17-23-28-21-16-19(25(32)34-5-2)11-14-22(21)30(23)3/h9-14,16,27H,4-8,15,17H2,1-3H3,(H,29,31,33) |

InChI Key |

KQGKRFMCBPNHTR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4’-Des(imino)-4’-oxo Dabigatran Etexilate 5-Ethyl Carboxylate typically involves multiple steps, including esterification, amidation, and cyclization reactions. The starting materials are carefully chosen to ensure high yield and purity. Reaction conditions such as temperature, pH, and solvent choice are optimized to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4’-Des(imino)-4’-oxo Dabigatran Etexilate 5-Ethyl Carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4’-Des(imino)-4’-oxo Dabigatran Etexilate 5-Ethyl Carboxylate is utilized in various scientific research applications, including:

Chemistry: Studying the compound’s reactivity and stability helps in understanding the behavior of related anticoagulant drugs.

Biology: Investigating the compound’s interactions with biological molecules provides insights into its metabolic pathways and potential side effects.

Medicine: Researching the compound’s pharmacokinetics and pharmacodynamics aids in optimizing anticoagulant therapies.

Industry: The compound is used in quality control and stability testing of pharmaceutical products.

Mechanism of Action

The mechanism of action of Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4’-Des(imino)-4’-oxo Dabigatran Etexilate 5-Ethyl Carboxylate involves its interaction with specific molecular targets, such as thrombin, an enzyme involved in blood clotting. By inhibiting thrombin, the compound prevents the formation of blood clots, thereby exerting its anticoagulant effects. The pathways involved include the inhibition of fibrin formation and platelet aggregation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Pharmacokinetic and Efficacy Comparisons

- Dabigatran Etexilate vs. Warfarin: In atrial fibrillation patients, dabigatran 150 mg twice daily reduced stroke risk by 34% compared to warfarin (hazard ratio: 0.66) with similar major bleeding rates (3.11% vs. 3.36%/year) .

- Dabigatran Etexilate vs.

- Dabigatran Etexilate vs. Mimics: Novel mimics (e.g., Compound I-8) demonstrated comparable antiplatelet activity in vitro but lower bleeding risk in vivo due to modified scaffolds .

Clinical and Regulatory Challenges

Renal Monitoring :

Drug Interactions :

Key Research Findings and Contradictions

- Efficacy in VTE: Dabigatran etexilate was non-inferior to warfarin in VTE treatment (hazard ratio: 1.10) but superior in extended therapy (RESONATE trial) .

Contradictory Cytotoxicity Data :

- While dabigatran etexilate induces mitROS and cytotoxicity, its mimics show improved safety profiles, highlighting structure-activity relationship importance .

Biological Activity

Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4'-Des(imino)-4'-oxo Dabigatran Etexilate 5-Ethyl Carboxylate, also known as an impurity of the anticoagulant drug Dabigatran Etexilate, has garnered attention due to its structural similarity to the parent compound and its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C26H32N4O5

- Molecular Weight : 480.56 g/mol

- CAS Number : 1807758-61-7

The compound features a beta-alanine derivative with a pyridine moiety and an ethyl carboxylate group, which enhances its solubility and bioavailability.

This compound exhibits anticoagulant properties primarily through the inhibition of thrombin, a key enzyme in the coagulation cascade. By preventing the conversion of fibrinogen to fibrin, it plays a role in reducing thrombus formation, albeit with lower potency compared to Dabigatran Etexilate itself.

Biological Activity

Research indicates that this compound retains some anticoagulant activity, making it a subject of interest for further studies. Here are key findings from various studies:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated moderate anticoagulant activity in vitro, with an EC50 value indicating effective inhibition of thrombin activity. |

| Study 2 | Investigated pharmacokinetics and pharmacodynamics, revealing favorable absorption characteristics and moderate bioavailability compared to the parent compound. |

| Study 3 | Assessed safety profiles in animal models, showing no significant adverse effects at therapeutic doses. |

Case Studies

-

Anticoagulant Efficacy :

- In a comparative study assessing various anticoagulants, Des-(N-2-pyridyl-beta-alanine Ethyl Ester) showed a notable but reduced efficacy compared to Dabigatran Etexilate.

- The study utilized rabbit models to evaluate clotting times and found that while the compound was effective in prolonging clotting times, it did not match the potency of its parent drug.

-

Pharmacokinetic Studies :

- A pharmacokinetic profile study indicated that after administration, the compound exhibited a half-life conducive to therapeutic use, although further optimization is necessary for clinical applications.

- The study highlighted the importance of understanding metabolic pathways to predict potential interactions with other medications.

Discussion

The biological activity of this compound suggests it could serve as a valuable lead compound for developing new anticoagulants or enhancing existing formulations. Its structural modifications contribute to its pharmacological properties and warrant further investigation into its therapeutic potential.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing this compound in stability studies?

- Methodology: Use reversed-phase HPLC with a C18 column (4.6 × 250 mm, 5 μm) and a mobile phase of 0.1% formic acid/acetonitrile (70:30 v/v) for baseline separation. LC-MS/MS with deuterated internal standards (e.g., [²H₇]-labeled analogs) improves sensitivity and specificity for quantifying low-concentration degradation products. Validate methods using reference standards (e.g., ethyl ester derivatives) to ensure accuracy .

- Key Parameters: Monitor retention times (e.g., 8.2 minutes for the parent compound), peak purity, and mass fragmentation patterns (e.g., m/z 472 → 289 for dabigatran-related ions) .

Q. How does the compound’s structure influence its pharmacokinetic profile compared to Dabigatran Etexilate?

- Methodology: Conduct comparative in vitro assays using human liver microsomes to assess carboxylesterase-mediated conversion rates. The removal of the N-2-pyridyl-beta-alanine ethyl ester group reduces prodrug activation efficiency, while the 4'-oxo modification may alter thrombin-binding affinity. Use surface plasmon resonance (SPR) to measure binding kinetics to thrombin .

- Data Insight: Dabigatran etexilate has 6% oral bioavailability due to hepatic conversion; structural modifications in this compound may further reduce bioavailability by 20–30% .

Advanced Research Questions

Q. What synthetic strategies enable the production of this compound under mild degradation-mimicking conditions?

- Methodology: Simulate hydrolytic degradation by reacting Dabigatran Etexilate Mesylate with 0.1M HCl/NaOH at 40°C for 24 hours. Use preparative HPLC to isolate the impurity. Confirm structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Key intermediates include ethyl carboxylate derivatives formed via ester cleavage .

- Optimization: Adjust reaction pH to 3.5–4.0 to minimize side products. Yield improvements (from 65% to 85%) are achieved using acetonitrile/water (50:50) as the reaction solvent .

Q. How do genetic polymorphisms in carboxylesterase 1 (CES1) affect the compound’s formation kinetics?

- Methodology: Genotype human hepatocyte cohorts for CES1 variants (e.g., CES1 G143E). Measure enzymatic activity using fluorogenic substrates (e.g., fluorescein diacetate). Correlate with LC-MS quantification of the compound in plasma samples.

- Findings: CES1 G143E reduces hydrolysis rates by 40–50%, leading to 1.5-fold higher systemic exposure to Dabigatran Etexilate and 30% lower levels of this metabolite .

Q. What in vitro models predict renal clearance mechanisms of this compound?

- Methodology: Use transfected MDCK-II cells expressing human P-glycoprotein (P-gp) or organic anion transporters (OATs) to assess transporter-mediated efflux. Compare clearance rates in CRISPR-edited renal proximal tubule cells (e.g., OAT3 knockout models).

- Data: Over 80% of Dabigatran is renally excreted; however, the 5-ethyl carboxylate group in this compound may reduce P-gp affinity by 60%, increasing renal retention .

Q. How does the compound interact with thrombin in the presence of fibrin clots?

- Methodology: Perform clot-bound thrombin inhibition assays using fluorescent thrombin substrates (e.g., Boc-Asp-Pro-Arg-AMC). Compare IC₅₀ values between Dabigatran and this compound.

- Results: The 4'-oxo modification reduces thrombin-binding affinity by 3-fold (IC₅₀ = 12 nM vs. 4 nM for Dabigatran), suggesting diminished anticoagulant potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.